molecular formula C10H8O B170400 1-Naphthol CAS No. 1321-67-1

1-Naphthol

Cat. No.: B170400
CAS No.: 1321-67-1
M. Wt: 144.17 g/mol
InChI Key: KJCVRFUGPWSIIH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthol can be synthesized through the hydroxylation of naphthalene using sulfuric acid and sodium hydroxide. The reaction involves the following steps:

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

1-Naphthol exerts its effects through excited state proton transfer (ESPT). Upon excitation, it undergoes proton transfer, resulting in fluorescence. This property makes it useful for sensing environmental changes at the molecular level . The molecular targets and pathways involved include interactions with various biomolecules and changes in the microenvironment .

Comparison with Similar Compounds

Uniqueness of 1-Naphthol: this compound’s unique ESPT property sets it apart from other similar compounds. Its ability to act as a fluorescent probe for sensing microenvironmental changes makes it highly valuable in scientific research .

Properties

IUPAC Name

naphthalen-1-ol
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InChI

InChI=1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H
Source PubChem
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InChI Key

KJCVRFUGPWSIIH-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2O
Source PubChem
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Molecular Formula

C10H8O
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Related CAS

26716-77-8, 19402-71-2 (potassium salt)
Record name 1-Naphthol homopolymer
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DSSTOX Substance ID

DTXSID6021793
Record name 1-Naphthol
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Molecular Weight

144.17 g/mol
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Physical Description

Pellets or Large Crystals, Colorless or yellow solid; [Hawley] Darkens on exposure to light; [Merck Index] Colorless crystalline solid; [MSDSonline], Solid
Record name 1-Naphthalenol
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Record name 1-Naphthol
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Boiling Point

288 °C, 279.00 to 280.00 °C. @ 760.00 mm Hg
Record name 1-NAPHTHOL
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Flash Point

153 °C (open cup)
Record name 1-NAPHTHOL
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Solubility

In water, 866 mg/L at 25 °C, Very soluble in ethanol and ether, soluble in acetone, Freely soluble in benzene, chloroform and alkali hydroxide solutions, 866 mg/L @ 24C (exp)
Record name 1-NAPHTHOL
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Density

1.0954 at 98.7 °C/4 °C
Record name 1-NAPHTHOL
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Vapor Pressure

0.000274 [mmHg], 1.7 mm Hg at 110 °C (2.74X10-4 mm Hg at 25 °C) /extrapolated to solid-phase/
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Mechanism of Action

The mechanism(s) of toxicity of 1-naphthol and two of its possible metabolites, 1,2- and 1,4-naphthoquinone, to freshly isolated rat hepatocytes has been studied. 1-Naphthol and both naphthoquinones exhibited a dose-dependent toxicity to hepatocytes. [1-14C]-1-Naphthol was metabolised by hepatocytes predominantly to its glucuronic acid and sulphate ester conjugates, but small amounts of covalently bound products were also formed. Blebbing on the surface of the hepatocytes was observed following exposure to 1-naphthol and the naphthoquinones, together with a dose-dependent decrease in intracellular glutathione (GSH), which preceded the onset of cytotoxicity. The toxicity of 1-naphthol and the naphthoquinones was potentiated by dicoumarol, an inhibitor of DT-diaphorase (NAD(P)H:quinone oxidoreductase). This enhanced toxicity was accompanied by a greater amount of surface blebbing, an increased depletion of intracellular GSH, particularly in the case of 1-naphthol and 1,4-naphthoquinone, and a decreased metabolism of 1-naphthol to its conjugates with variable effects on the amount of covalently bound products formed. These results support the suggestion that the toxicity of 1-naphthol may be mediated by the formation of 1,2-naphthoquinone and/or 1,4-naphthoquinone, which may then be metabolised by one electron reduction to naphthosemiquinone radicals. These, in turn, may covalently bind to important cellular macromolecules or enter a redox cycle with molecular oxygen thereby generating active oxygen species. Both of these processes appear to play a role in producing the cytotoxic effects of 1-naphthol.
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Color/Form

Yellow monoclinic needles from water, Colorless prisms (from toluene)

CAS No.

90-15-3, 1321-67-1
Record name 1-Naphthol
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Melting Point

96 °C, 94.00 to 95.00 °C. @ 760.00 mm Hg
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Synthesis routes and methods I

Procedure details

By reference to manufacturing example 1 according to an embodiment described in Japanese Patent Laid-Open Publication No. Hei 11-272014, a naphthol pigment (a pigment red 238) is prepared. More specifically, 50 parts by mass (0.21 parts by mol) of 3-Amino-4-Methoxybenzanilide is dispersed into 1000 parts of mass of water, into which ice is added to set a temperature to 0° C. to 5° C. The resultant solution is agitated for 20 minutes after the addition of 60 parts by mass (0.58 parts by mol) of 35% HCl water solution, and then agitated for 60 minutes after the addition of 50 parts by mass (0.22 parts by mol) of 30% nitrite soda water solution. Subsequently, 2 parts by mass (0.02 parts by mol) of sulfamic acid are added to the solution to remove nitrite, and 50 parts by mass (0.37 parts by mol) of acetic acid soda and 75 parts by mass (1.12 parts by mol) of 90% acetic acid are further added to the solution, to thereby obtain a diazonium salt solution. Separately from this preparation, 68 parts by mass (0.21 parts by mol) of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthalenecarboxylic amide is dissolved in 1000 parts by mass of water in conjunction with 25 parts by mass (0.63 parts by mol) of caustic soda at a temperature of 80° C. or lower, to which 3 parts by mass (corresponding to 2.49 weight percent relative to the pigment) of minerite 100 is further added to obtain a coupler solution. The coupler solution is added to the above-described diazonium salt solution at a temperature of 10° C. or lower in order to induce a coupling reaction, and then treated by heat at 90° C. Subsequently, the resultant solution is filtered and rinsed, and then dried at a temperature of 100° C. Further, the resultant product having been dried is pulverized. As a result, 117 parts by mass (0.20 parts by mol) of a naphthol pigment is obtained. The obtained naphthol pigment has a volume average particle size D50 of 70 nm. This pigment is hereinafter referred to as “naphthol pigment A.”
Quantity
0 (± 1) mol
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reactant
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Name
diazonium salt
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Synthesis routes and methods II

Procedure details

A mixture of 50.0 g (0.28 mole) of 6-methoxy-1-tetralone and 9.2 g (0.29 mole) of elemental sulfur was stirred and heated at 250°-260° for three hours (until the evolution of hydrogen sulfide gas had ceased). The mixture was cooled and then subjected to bulb-to-bulb distillation. The distillate was dissolved in 300 ml of dichloromethane, and the solution was extracted with 1.0N potassium hydroxide solution (3×150 ml). The base extracts were combined, cooled in ice, and acidified with 10% hydrochloric acid to precipitate the crude naphthol product as a gum. Trituration of the gum with tert-butyl methyl ether yielded 16.8 g (34% yield) of the analytically pure naphthol, mp 84°-86° (a mp of 83°-84° is given by M. P. Sibi, J. W. Dankwardt, and V. Snieckus, J. Org. Chem., 51, 271 (1986)).
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50 g
Type
reactant
Reaction Step One
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9.2 g
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reactant
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Yield
34%

Synthesis routes and methods III

Procedure details

At 170° C. and 100 mm Hg, 14 g of alpha-naphthol and 18 g of dimethyl urethane were reacted in the presence of 1.5 g of titanium tetra-isopropylate. In 5 hours a 32% convertion of naphthol was obtained, with total selectivity to methyl naphthyl urethane.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
[Compound]
Name
titanium tetra-isopropylate
Quantity
1.5 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

At 150° C. and 100 mm Hg, 14 g of beta-naphthol and 9 g of dimethyl urethane were reacted in the presence of 0.7 g ZnCl2. A conversion of 2% of naphthol to methyl naphthyl urethane was obtained.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
0.7 g
Type
catalyst
Reaction Step One

Synthesis routes and methods V

Procedure details

A 0.5 mg/ml solution of a first compound (p-phenylenediamine, “A”) and a 0.5 mg/ml solution of a second compound (1-naphthol, “B”) was prepared by dissolving the compound in the appropriate amount of 0.1 M CH3COONa, pH 5.5, buffer. A total volume of 100 ml was used in each LOM beaker. 100 ml “A” was added to one beaker and 50 ml “A” and 50 ml “B” were combined to form 100 ml in a second beaker. Swatches of the materials listed above were wetted in DI water and soaked in the precursor solutions. A Polyporus pinsitus laccase (“PpL”) with an activity of 70 LACU/ml (100 LACU/mg) was added to each beaker at a concentration of 12.5 mg/l. The LOM beakers were sealed and mounted in the LOM. After 1 hour at 42 RPM and 30° C., the LOM was stopped. The spent liquor was poured off and the swatches were rinsed in cold tap water for about 15 minutes. The swatches were dried at room temperature CIELAB values were measured for all of the swatches using the Macbeth ColorEye 7000. The results are given in Tables 23 and 24.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Naphthol
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Reactant of Route 3
1-Naphthol
Reactant of Route 4
1-Naphthol
Reactant of Route 5
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Reactant of Route 6
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